molecular formula C9H7ClO B1428886 1-Chloro-2-ethynyl-4-methoxybenzene CAS No. 1343921-70-9

1-Chloro-2-ethynyl-4-methoxybenzene

Cat. No.: B1428886
CAS No.: 1343921-70-9
M. Wt: 166.6 g/mol
InChI Key: NUKFFXPYKZNSMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-2-ethynyl-4-methoxybenzene is a useful research compound. Its molecular formula is C9H7ClO and its molecular weight is 166.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-ethynyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUKFFXPYKZNSMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Substituted Halogenated Alkynes and Methoxybenzene Derivatives

1-Chloro-2-ethynyl-4-methoxybenzene is structurally defined by its classification as both a substituted halogenated alkyne and a methoxybenzene derivative. This dual identity is crucial to its reactivity and utility in chemical synthesis.

The halogenated alkyne portion, specifically a chloro- and ethynyl-substituted benzene (B151609), makes the compound a prime candidate for a variety of coupling reactions. The ethynyl (B1212043) group, with its carbon-carbon triple bond, is a hub of reactivity, participating in reactions like cycloadditions and polymerization. cymitquimica.com The presence of a chlorine atom on the aromatic ring introduces a polar functional group that influences the molecule's reactivity and solubility, and it can act as a leaving group in nucleophilic substitution reactions. cymitquimica.comontosight.ai Halogenated alkynes are recognized as important intermediates in the synthesis of fine chemicals, natural products, and pharmaceuticals, with the halogen serving as a handle for further chemical transformations. nih.gov

As a methoxybenzene (or anisole) derivative, the compound benefits from the electronic effects of the methoxy (B1213986) group (-OCH3). nih.gov This group is a powerful electron-donating group through resonance, which can activate the benzene ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. nih.gov The methoxy group is a common feature in many natural products and approved drugs, where it can influence ligand-target binding, improve physicochemical properties, and positively affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net Methoxy-containing compounds have shown potential in various therapeutic areas, including as anti-inflammatory and antiatherosclerotic agents. nih.govresearchgate.net

Significance in Modern Organic Synthesis and Advanced Chemical Research

The primary significance of 1-Chloro-2-ethynyl-4-methoxybenzene in modern organic synthesis lies in its role as a versatile building block for constructing complex organic molecules. Its bifunctional nature, with both a reactive alkyne and an aryl halide, makes it a valuable substrate for cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is conducted under mild conditions and has been applied to the synthesis of natural products, pharmaceuticals, organic materials, and nanomaterials. wikipedia.orglibretexts.org In this context, this compound can react through either its aryl chloride or its terminal alkyne, allowing for the stepwise and controlled construction of larger, conjugated systems like oligo(p-phenyleneethynylene)s (OPEs), which have interesting electronic and optical properties. scielo.org.mx

The combination of the chloro, ethynyl (B1212043), and methoxy (B1213986) groups on a single aromatic scaffold allows for a diverse range of chemical modifications. The alkyne can undergo click chemistry reactions, such as the formation of triazoles, which are important in medicinal chemistry. rsc.org The chlorine atom can be replaced through various nucleophilic substitution or other cross-coupling reactions, while the methoxy group can be cleaved to reveal a phenol, providing another site for functionalization. This multi-faceted reactivity makes the compound a valuable intermediate for creating libraries of complex molecules for drug discovery and materials science research. ontosight.ai

Overview of Research Trajectories for Aryl Ethynyl Halides

Transition Metal-Catalyzed Cross-Coupling Approaches

Among the various cross-coupling reactions, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone for synthesizing arylalkynes. libretexts.orgrsc.org This reaction has been extensively developed to accommodate a wide range of substrates and conditions, including the challenging coupling of less reactive aryl chlorides. researchgate.netresearchgate.net

The Sonogashira reaction traditionally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org The reaction's utility in forming carbon-carbon bonds under mild conditions has made it a popular choice in the synthesis of complex molecules. wikipedia.org The general scheme involves the coupling of an aryl halide, such as a substituted chlorobenzene (B131634), with a terminal alkyne. For the synthesis of this compound, this would typically involve the reaction of a 1,4-dichloro-2-methoxybenzene or 1-chloro-2-iodo-4-methoxybenzene (B1601900) with a protected acetylene (B1199291), followed by deprotection.

The efficacy of the Sonogashira coupling is highly dependent on the chosen catalytic system. While the classic system involves palladium and copper, several modifications and alternative catalysts have been developed to improve efficiency and substrate scope.

Palladium (Pd): Palladium complexes are the primary catalysts. wikipedia.org Commonly used examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂, which are reduced in situ to the active Pd(0) species. libretexts.orgwikipedia.org However, these often require loadings of up to 5 mol% for good yields. libretexts.org The development of more active catalysts aims to reduce these loadings. libretexts.org For challenging substrates like aryl chlorides, highly active palladium catalysts are essential. researchgate.netresearchgate.net

Copper (Cu): Copper(I) salts, such as CuI, are typically used as co-catalysts. wikipedia.orgorganic-chemistry.org The copper acetylide, formed in situ, acts as an activated species that undergoes transmetalation with the palladium complex, increasing the reaction rate and allowing for milder conditions, such as room temperature. libretexts.orgwikipedia.org However, the presence of copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling), necessitating anaerobic conditions. wikipedia.org

Nickel (Ni): Nickel-catalyzed Sonogashira couplings have been developed, allowing for the coupling of non-activated alkyl halides with acetylene. wikipedia.org These systems still often require a copper co-catalyst. wikipedia.org

Gold (Au) and Silver (Ag): Gold has been reported as a heterogeneous catalyst for coupling phenylacetylene (B144264) and iodobenzene. wikipedia.org Arenediazonium salts have also been used as alternatives to aryl halides in a Sonogashira-type reaction co-catalyzed by gold(I) chloride and a palladium(II) chloride complex. wikipedia.org On-surface synthesis studies have explored the use of silver surfaces (specifically Ag(100)) to facilitate Sonogashira cross-coupling between chlorobenzene and phenylacetylene, demonstrating that the surface itself can play a role in chemical activation and reaction, even with relatively inert substrates like chlorobenzene. researchgate.net

The choice of ligand coordinated to the palladium center is critical for catalyst stability and reactivity. The ligand can influence the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.

Phosphine-based Ligands: Triphenylphosphine (PPh₃) is a classic ligand. wikipedia.org However, bulky and electron-rich phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and di(1-adamantyl)benzylphosphine, can significantly enhance the catalyst's activity, particularly for the activation of aryl chlorides. organic-chemistry.orgyoutube.com These ligands promote the formation of the active, monoligated L₁Pd⁰ catalyst and increase the rate of oxidative addition. libretexts.orgnih.gov

Nitrogen-containing Ligands: Palladium complexes with nitrogen-based ligands, such as those derived from bis-imidazoles or bis-oxazolines, have proven effective, especially in copper-free Sonogashira reactions, sometimes with very low catalyst loadings. libretexts.org

N-Heterocyclic Carbenes (NHCs): NHCs are potent σ-donor ligands that can efficiently replace phosphines. libretexts.org They form stable complexes with palladium that are often highly active for cross-coupling reactions, including the Sonogashira coupling of aryl chlorides. libretexts.orgnih.gov Air- and moisture-stable Pd(II)-NHC precatalysts have been developed that show high activity and selectivity. nih.gov

The Sonogashira reaction is known for its operational simplicity and can often be carried out under mild conditions. wikipedia.org

Solvent Systems: The reaction is typically performed in a basic solvent like an amine (e.g., triethylamine, diethylamine), which also serves to neutralize the hydrogen halide byproduct. wikipedia.org Other solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and toluene (B28343) are also common. wikipedia.orgnumberanalytics.com The development of more sustainable protocols has led to the use of "green" solvents like water. rsc.orgorganic-chemistry.org Reactions in aqueous media often require surfactants or specific ligand systems to facilitate the reaction. organic-chemistry.org Dimethylisosorbide (DMI), a bio-derived solvent, has also been shown to be effective for Pd-catalyzed cross-couplings. organic-chemistry.org

Temperature: A key advantage of the copper co-catalyzed Sonogashira reaction is that it can often proceed at room temperature, particularly for more reactive substrates like aryl iodides. libretexts.orgwikipedia.org Less reactive substrates, such as aryl bromides and especially aryl chlorides, may require heating. wikipedia.org However, the development of highly active catalysts and ligands has enabled the coupling of even challenging aryl chlorides at room temperature. organic-chemistry.orgnih.gov

Atmosphere: To prevent the formation of homocoupled acetylene byproducts via Glaser coupling, the reaction is traditionally run under deaerated, inert conditions (e.g., nitrogen or argon). wikipedia.org This is because oxygen promotes the oxidative homocoupling. acs.org

The reactivity of the aryl halide substrate in the Sonogashira reaction is a critical factor, following the general trend: I > OTf > Br >> Cl. libretexts.orgwikipedia.org

Aryl chlorides, such as 1-chloro-4-methoxybenzene (p-chloroanisole), are the most challenging substrates due to the strength of the C-Cl bond, making oxidative addition to the Pd(0) center difficult. libretexts.orgyoutube.com However, they are also the most desirable substrates from an economic standpoint due to their low cost and wide availability. researchgate.net

Significant progress has been made in developing catalytic systems capable of activating aryl chlorides. rsc.orgresearchgate.net The use of bulky, electron-rich ligands like Buchwald's phosphines (e.g., cataCXium A) or N-heterocyclic carbenes (NHCs) is often required to achieve good yields. researchgate.net These powerful ligands facilitate the difficult oxidative addition step. youtube.com For instance, a combination of Pd(CH₃CN)₂Cl₂ and cataCXium A has been used for the copper-free coupling of aryl chlorides with alkynes at room temperature in a green solvent. researchgate.net The presence of electron-donating groups, like the methoxy (B1213986) group in 1-chloro-4-methoxybenzene, can further decrease the reactivity of the aryl chloride, making the choice of a highly active catalyst even more crucial. Conversely, electron-withdrawing groups can enhance reactivity.

A primary challenge in Sonogashira coupling is suppressing the formation of the symmetrical diyne, a byproduct resulting from the oxidative homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org This side reaction is primarily promoted by the copper co-catalyst in the presence of oxygen. acs.org

Several strategies have been devised to enhance selectivity for the desired cross-coupling product:

Copper-Free Conditions: The most straightforward approach is to perform the reaction without the copper co-catalyst. wikipedia.org This often requires more forcing conditions (higher temperatures) or the use of highly active palladium catalysts and ligands to maintain a reasonable reaction rate. rsc.orgnih.gov

Reducing Atmosphere: It has been demonstrated that conducting the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce the amount of homocoupling byproduct to as low as 2%. acs.orgorganic-chemistry.orgnih.gov This reducing environment is thought to suppress the oxidation pathways that lead to homocoupling. organic-chemistry.org

Control of Catalyst and Oxygen Concentration: The yield of the homocoupling product is dependent on the concentration of both the catalyst and dissolved oxygen. acs.orgorganic-chemistry.orgresearchgate.net Therefore, using minimal catalyst loading and ensuring thoroughly deaerated conditions are crucial, especially in copper-catalyzed systems. wikipedia.org

Ligand Choice: The nature of the ligand can influence selectivity. Certain ligand systems are designed to favor the cross-coupling pathway over the homocoupling pathway. Catalyst-controlled regioselectivity has been observed in di-halogenated substrates, where the choice of a monodentate versus a bidentate phosphine ligand can direct the coupling to a specific position. rsc.org

Synthetic Routes to this compound and Related Molecules

The synthesis of substituted aryl alkynes, such as this compound, is a significant area of research in organic chemistry, providing building blocks for pharmaceuticals, functional materials, and complex natural products. A variety of synthetic strategies can be employed to construct this and analogous molecular frameworks. These methods primarily involve the formation of key carbon-carbon and carbon-heteroatom bonds, as well as the introduction and manipulation of functional groups on the aromatic ring.

2 Other Carbon-Carbon Bond Forming Coupling Reactions (e.g., Stille, Suzuki)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Stille and Suzuki reactions are prominent examples used in the synthesis of aryl alkynes.

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. wikipedia.org For the synthesis of a this compound analog, this could involve the reaction of an appropriately substituted aryl halide with an ethynylstannane. The R¹ group attached to the trialkyltin is typically sp²-hybridized, which includes vinyl and aryl groups. wikipedia.org

The Suzuki-Miyaura coupling is another palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgwikipedia.org This method is widely used to create carbon-carbon bonds to produce conjugated systems. libretexts.org For synthesizing aryl alkynes, a key development has been the use of potassium alkynyltrifluoroborates, which are air- and moisture-stable crystalline solids. acs.org The cross-coupling of these reagents with aryl halides proceeds in moderate to excellent yields. acs.org

A general scheme for the Suzuki reaction is the coupling of a halide (R1-X) with an organoboron species (R2-BY2) using a palladium catalyst and a base to form a new carbon-carbon single bond. wikipedia.org

Coupling ReactionOrganometallic ReagentElectrophileCatalystKey Features
Stille Organostannane (e.g., R-Sn(Alkyl)₃)Organic Halide or TriflatePalladium ComplexTolerant to a wide range of functional groups. wikipedia.org
Suzuki Organoboron (e.g., R-B(OH)₂)Organic Halide or TriflatePalladium ComplexMild reaction conditions, low toxicity of reagents. libretexts.orgnih.gov

Computational Chemistry and Theoretical Investigations of 1 Chloro 2 Ethynyl 4 Methoxybenzene

Electronic Structure and Reactivity Predictions

No specific DFT studies on the reaction mechanisms or potential energy surfaces involving 1-Chloro-2-ethynyl-4-methoxybenzene have been identified in the surveyed literature.

There are no available records of ab initio or coupled-cluster calculations performed to determine the thermochemical properties of this compound.

Conformational Analysis and Intermolecular Interactions (e.g., C(π)⋯B interactions)

Specific research on the conformational analysis or unique intermolecular interactions, such as C(π)⋯B interactions, for this compound is not documented.

Modeling of Catalytic Cycles and Transition States

No studies involving the modeling of catalytic cycles or the characterization of transition states where this compound acts as a substrate or intermediate are available.

Solvent Effects and Implicit Solvation Models in Reaction Energetics

Information regarding the computational study of solvent effects on the reaction energetics of this compound using implicit solvation models could not be found.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 1-Chloro-2-ethynyl-4-methoxybenzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acetylenic proton. The chemical shifts (δ) of the aromatic protons are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and ethynyl (B1212043) groups. The methoxy group protons typically appear as a sharp singlet, while the acetylenic proton would also be a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key signals would include those for the two sp-hybridized carbons of the ethynyl group, the carbon atoms of the benzene (B151609) ring, and the carbon of the methoxy group. The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the benzene ring. For a related compound, 1-chloro-4-((4-methoxyphenyl)ethynyl)benzene, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks at δ 159.75, 133.84, 133.04, 132.62, 128.62, 122.09, 114.97, 114.02, 90.33, 86.96, and 55.30 ppm. rsc.org

A detailed analysis of the ¹H and ¹³C NMR spectra, including coupling constants and correlation experiments (like COSY, HSQC, and HMBC), allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of this compound.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound
Nucleus Atom Position Predicted Chemical Shift (ppm) Multiplicity Notes
¹HAromatic6.8 - 7.5mThe exact shifts and coupling patterns depend on the specific isomer.
¹HMethoxy (-OCH₃)~3.8sA characteristic sharp singlet for the three equivalent protons.
¹HAcetylenic (-C≡CH)~3.0sA singlet for the terminal alkyne proton.
¹³CAromatic C-Cl~130-135sThe carbon atom directly attached to the chlorine atom.
¹³CAromatic C-OCH₃~155-160sThe carbon atom directly attached to the methoxy group.
¹³CAromatic C-C≡CH~120-125sThe carbon atom of the benzene ring attached to the ethynyl group.
¹³COther Aromatic C~110-130dChemical shifts vary based on their position relative to the substituents.
¹³CAcetylenic (-C ≡CH)~80-90sThe sp-hybridized carbon attached to the benzene ring.
¹³CAcetylenic (-C≡C H)~75-85dThe terminal sp-hybridized carbon.
¹³CMethoxy (-OC H₃)~55-60qThe carbon of the methoxy group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. The calculated monoisotopic mass for C₉H₇ClO is 166.01854 Da. uni.lu This precise mass measurement helps to confirm the molecular formula and distinguish it from other compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing the purity of a sample of this compound and identifying any impurities. The mass spectrum obtained from GC-MS shows the molecular ion peak (M⁺) and various fragment ions, which provide structural information. For instance, in related chlorinated and methoxy-substituted aromatic compounds, common fragmentation pathways include the loss of a methyl group (M-15), a CO group (M-28), a chlorine atom (M-35), or a combination of these. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound
Technique Parameter Predicted Value Adduct Predicted CCS (Ų)
HRMSMonoisotopic Mass166.01854 Da[M]+127.9
HRMSMonoisotopic Mass167.02582 Da[M+H]⁺130.1
HRMSMonoisotopic Mass189.00776 Da[M+Na]⁺143.0
HRMSMonoisotopic Mass165.01126 Da[M-H]⁻133.0

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

Chromatographic Separations and Purity Determination (Column Chromatography, TLC, HPLC, GC)

Chromatographic techniques are fundamental for the purification and purity assessment of this compound.

Column Chromatography: This is a standard method for the purification of this compound on a preparative scale. Silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and moderately polar solvents, such as hexanes and ethyl acetate. The separation is based on the differential adsorption of the compound and any impurities to the silica gel. For a similar compound, 1-chloro-2-(iodoethynyl)benzene, purification was achieved using silica gel column chromatography with hexanes as the eluent. rsc.org

Thin-Layer Chromatography (TLC): TLC is a quick and convenient analytical technique used to monitor the progress of reactions and to determine the purity of a sample. A small amount of the compound is spotted on a TLC plate coated with silica gel, and the plate is developed in an appropriate solvent system. The retention factor (Rf) value is a characteristic of the compound in a given solvent system.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column and a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. nist.gov A capillary column with a non-polar or medium-polarity stationary phase would be used for separation. The retention time is a characteristic feature of the compound under specific GC conditions and can be used for identification and purity assessment.

Infrared (IR) and Raman Spectroscopy for Vibrational Signatures

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrational frequencies include:

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

C≡C stretch: A weak to medium band in the region of 2100-2140 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

C-O-C stretch (asymmetric): A strong band around 1250 cm⁻¹.

C-O-C stretch (symmetric): A band around 1040 cm⁻¹.

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹. uantwerpen.bedocbrown.info

For the related compound 1-chloro-4-((4-methoxyphenyl)ethynyl)benzene, IR (neat, cm⁻¹) peaks are observed at 2967, 2842, 1908, 1606, 1514, 1396, 1288, 1250, 1108, 1098, 1029, 830, and 523. rsc.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C≡C bond, which often gives a strong Raman signal. The symmetric vibrations of the benzene ring are also typically strong in the Raman spectrum.

X-ray Diffraction Methods for Crystalline Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure and crystal packing. This technique provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. The resulting crystal structure would reveal intermolecular interactions, such as halogen bonding or π-stacking, which influence the solid-state properties of the compound. While no specific X-ray diffraction data for this compound was found, this method remains a powerful tool for the unambiguous structural characterization of crystalline organic compounds.

Surface-Sensitive Spectroscopies for Heterogeneous Catalysis Studies (e.g., STM, TPR, NEXAFS)

While there is no specific information found regarding the use of this compound in heterogeneous catalysis studies using surface-sensitive spectroscopies, these techniques would be invaluable for such investigations.

Scanning Tunneling Microscopy (STM): STM could be used to visualize the adsorption and arrangement of this compound molecules on a catalyst surface at the atomic level.

Temperature-Programmed Reduction (TPR): TPR could be employed to study the interaction of the molecule with a metal catalyst and to determine the temperature at which catalytic reactions, such as dehalogenation or hydrogenation, occur.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy: NEXAFS could provide information about the orientation and electronic structure of this compound when adsorbed on a surface.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, chlorine) in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula, C₉H₇ClO. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₉H₇ClO)
Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
CarbonC12.0119108.09964.89%
HydrogenH1.00877.0564.24%
ChlorineCl35.453135.45321.28%
OxygenO15.999115.9999.60%
Total 166.607 100.00%

Advanced Applications in Materials Science and Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Architectures

1-Chloro-2-ethynyl-4-methoxybenzene serves as a crucial intermediate in the assembly of intricate organic molecules. ontosight.ai Its value stems from the reactivity of its distinct functional groups, which allow for sequential and controlled chemical transformations. The terminal alkyne (ethynyl group) is particularly significant, as it readily participates in carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling. This palladium-catalyzed reaction enables the linkage of the ethynyl (B1212043) group with aryl or vinyl halides, providing a powerful tool for constructing extended π-conjugated systems. sciencedaily.cominnovations-report.com

The chloro and methoxy (B1213986) groups on the aromatic ring also play vital roles. The chlorine atom can be substituted through various nucleophilic aromatic substitution reactions or participate in other cross-coupling reactions, offering another site for molecular elaboration. The methoxy group, an electron-donating substituent, modulates the reactivity of the benzene (B151609) ring and can influence the electronic properties of the final molecular architecture. This multi-functionality allows chemists to use this compound as a linchpin, connecting different molecular fragments to build complex, three-dimensional structures. Its application is found in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemical entities where precise molecular design is paramount. ontosight.ai

Development of Novel Organic Materials and Nanomaterials

The unique structural characteristics of this compound make it an attractive building block for the development of new organic materials and nanomaterials. ontosight.ai The ethynyl group provides a rigid, linear linker, which is a desirable feature for creating ordered molecular assemblies and polymers. When incorporated into larger structures, this linearity can facilitate π-stacking and lead to materials with unique optical and electronic properties. ontosight.airesearchgate.net

Researchers are exploring the use of ethynyl-substituted aryl ethers in the creation of molecular wires, which are fundamental components of nanoscale electronic devices. researchgate.net The conjugated backbone formed through reactions of the ethynyl group can efficiently transport charge. Furthermore, the ability to functionalize the aromatic ring allows for the fine-tuning of the material's properties, such as solubility, processability, and solid-state packing, which are critical for device fabrication and performance. ontosight.ai The synthesis of such materials often leverages the predictable and efficient nature of reactions like the Sonogashira coupling to assemble the monomer units into well-defined oligomers or polymers. researchgate.net

Precursor for Specialized Building Blocks in Retrosynthetic Design

In the strategic planning of complex molecule synthesis, known as retrosynthetic analysis, this compound represents a valuable specialized building block. cymitquimica.com Retrosynthesis involves deconstructing a target molecule into simpler, commercially available or easily synthesized precursors. The distinct functional groups of this compound allow for multiple "disconnections" in a retrosynthetic plan.

For instance, a complex molecule containing a substituted arylethyne moiety might be retrosynthetically disconnected at the C-C triple bond, identifying an ethynyl-substituted aryl ether like this compound as a key precursor. The Sonogashira coupling is a common forward reaction corresponding to this disconnection. sciencedaily.com This strategic approach simplifies the synthesis of complex targets by breaking them down into manageable steps and leveraging the specific reactivity of well-chosen building blocks. The presence of multiple reactive sites on a single, relatively simple molecule enhances its utility, allowing for diverse and convergent synthetic strategies. cymitquimica.com

Integration into Molecular Solar Thermal Energy Storage Systems

An emerging and significant application for ethynyl-substituted aryl ethers is in the field of molecular solar thermal (MOST) energy storage. icmab.esmdpi.com These systems capture solar energy via the photoisomerization of a molecule to a high-energy, metastable isomer. The energy can then be stored and released on demand as heat. mdpi.comchalmers.se The norbornadiene (NBD) to quadricyclane (B1213432) (QC) photoswitch system is a leading candidate for MOST applications due to the large amount of energy stored in the strained QC molecule. chalmers.senih.gov

To be practical, the NBD molecule must be functionalized to absorb light in the solar spectrum. This is achieved by attaching chromophores, often donor-acceptor pairs, to the NBD scaffold. nih.gov this compound is an ideal precursor for the donor component of such a chromophore. It can be coupled to a halogenated NBD core via a Sonogashira reaction. chalmers.se The ethynyl linker plays a crucial role in achieving high oscillator strengths, which translates to efficient light absorption, while the methoxy group acts as an electron donor, helping to red-shift the absorption into the visible spectrum. chalmers.se Research has demonstrated that incorporating ethynyl-substituted aromatic groups leads to NBD-QC systems with high energy storage densities and quantitative photoconversion. chalmers.se

Table 1: Properties of Norbornadiene (NBD) Derivatives for MOST Systems
System ComponentKey FeatureRole of this compoundReference
Norbornadiene (NBD)Photoswitchable core, undergoes [2+2] cycloaddition.N/A (Core scaffold) chalmers.senih.gov
Quadricyclane (QC)High-energy, metastable valence isomer of NBD.N/A (Energy-storing isomer) chalmers.senih.gov
ChromophoreDonor-acceptor groups attached to NBD to absorb solar radiation.Serves as a precursor for the electron-donor part of the chromophore. chalmers.se
Ethynyl LinkerConnects the aromatic donor to the NBD core, enhances light absorption.Provides the ethynyl group for Sonogashira coupling and conjugation. chalmers.se

Contributions to the Synthesis of Functionalized Organic Semiconductor Precursors

This compound is a valuable precursor in the synthesis of functionalized organic semiconductors. Thiophene-fused polycyclic aromatic hydrocarbons (PAHs) are a class of materials known for their high charge transport properties, making them suitable for use in electronic devices like transistors. sciencedaily.cominnovations-report.com

A novel and efficient method for synthesizing these materials involves the reaction of an arylethynyl-substituted PAH with elemental sulfur in a process called thienannulation. sciencedaily.comeeworldonline.com The required arylethynyl-substituted PAH intermediate is readily prepared using a Sonogashira coupling between a halogenated PAH and a terminal alkyne. This compound can serve as this terminal alkyne, allowing for the introduction of the methoxy- and chloro-substituted phenyl group onto the PAH core. This method is advantageous as it often requires fewer steps and uses inexpensive reagents compared to traditional methods. innovations-report.com The substituents introduced via the alkyne precursor can be used to tune the electronic properties and processability of the resulting organic semiconductor, opening pathways to new and improved electronic materials. sciencedaily.com

Table 2: Synthesis of Thiophene-Fused PAHs
Reaction StepDescriptionRole of this compoundReference
Sonogashira CouplingCoupling of a halogenated PAH with a terminal alkyne to form an arylethynyl-substituted PAH.Acts as the terminal alkyne source. sciencedaily.cominnovations-report.com
ThienannulationCyclization reaction of the arylethynyl-substituted PAH with elemental sulfur to form a thiophene (B33073) ring.Its remnant forms a substituent on the final thiophene-fused PAH, influencing its properties. sciencedaily.comeeworldonline.com

Future Research Directions and Emerging Areas for Ethynyl-Substituted Aryl Ethers

The field of ethynyl-substituted aryl ethers, including this compound, is poised for significant advancement across several research frontiers. Future work will likely focus on exploiting the unique reactivity of these compounds to access even more complex and functional molecular systems.

Emerging areas of interest include:

Advanced Materials: The development of novel conjugated polymers and oligomers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to precisely control the structure and electronic properties through tailored building blocks is key. researchgate.net

Supramolecular Chemistry: The use of ethynyl groups as linear, rigid components in the design of complex, self-assembling supramolecular architectures like molecular rotors and cages. chemrxiv.orgnih.gov

Medicinal Chemistry: The incorporation of the ethynyl aryl ether motif into biologically active molecules. The ethynyl group can act as a reactive handle for "click chemistry" or as a pharmacophore that interacts with specific biological targets. chemrxiv.orgnih.gov

Sustainable Catalysis: The design of new ligands for transition metal catalysis. The electronic properties of the aryl ether and the coordinating ability of the alkyne can be tuned to create more efficient and selective catalysts. researchgate.net

Energy Storage: Continued optimization of MOST systems by designing new chromophores derived from ethynyl-substituted aryl ethers to improve energy density, storage lifetime, and solar spectrum matching. icmab.esd-nb.info

As synthetic methodologies become more sophisticated, the potential to use versatile building blocks like this compound to address challenges in materials science, energy, and medicine will continue to expand.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-Chloro-2-ethynyl-4-methoxybenzene, and how can reaction progress be monitored?

Methodological Answer: Synthesis typically involves Sonogashira coupling between 1-chloro-4-methoxybenzene derivatives and terminal alkynes under palladium catalysis. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄/CuI in a degassed solvent (e.g., THF or DCM) .
  • Temperature : 60–80°C under inert atmosphere.
  • Monitoring : Thin-layer chromatography (TLC) with a 2:1 chloroform/ethyl acetate eluent ratio to track reactant consumption and product formation .
  • Validation : Confirm completion via disappearance of starting material spots and melting point analysis.

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic techniques:

  • NMR Spectroscopy : Compare experimental 1^1H and 13^13C NMR peaks with computational predictions (e.g., PubChem data for analogous structures) .
  • IR Spectroscopy : Identify characteristic alkyne C≡C stretches (~2100 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Validate molecular weight (e.g., via ESI-MS) against theoretical values.

Q. What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

  • Engineering Controls : Use fume hoods for synthesis and purification steps .
  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Exposure Mitigation : Vapor respirators if ventilation is inadequate; avoid skin contact due to uncharacterized toxicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Docking Studies : Model interactions with catalytic systems (e.g., Pd complexes) to optimize ligand design .
  • Reaction Pathway Simulation : Use software like Gaussian or ORCA to simulate transition states and energy barriers .

Q. How can contradictory spectral data for this compound derivatives be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine X-ray crystallography (e.g., Acta Crystallographica data ) with NMR to resolve ambiguities.
  • Isotopic Labeling : Introduce 13^{13}C or 2^2H labels to trace signal origins in complex spectra.
  • Collaborative Databases : Cross-reference with platforms like PubChem or ECHA to identify common artifacts .

Q. What strategies enable the application of this compound in photoredox catalysis?

Methodological Answer:

  • Photophysical Characterization : Measure UV-Vis absorption and emission spectra to assess light-harvesting potential.
  • Catalytic Screening : Test under blue/visible light with 4CzIPN as a photocatalyst, monitoring yields via GC-MS .
  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to identify intermediates in energy/electron transfer pathways.

Q. How does the ethynyl group influence the compound’s electronic properties compared to halogenated analogs?

Methodological Answer:

  • Cyclic Voltammetry : Compare redox potentials to quantify electron-withdrawing/donating effects.
  • X-ray Photoelectron Spectroscopy (XPS) : Analyze binding energies of Cl 2p and C 1s orbitals to assess substituent impacts .
  • Computational Comparison : Contrast charge distribution maps (e.g., Mulliken charges) with non-ethynyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-ethynyl-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-ethynyl-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.